3-Bromo-2-phenylquinoline

Suzuki-Miyaura coupling Regioselective synthesis Cross-coupling reactivity

Procure 3‑Bromo‑2‑phenylquinoline when your synthetic route demands a C3‑bromo quinoline handle for regioselective Suzuki–Miyaura coupling en route to macrocyclic HCV NS3/4A protease inhibitors. The C3‑bromo position provides a unique electronic activation profile that no C2‑, C4‑, C6‑ or C8‑bromo isomer can replicate. In neurokinin receptor programs it serves as the essential matched‑pair negative control, preserving the 2‑phenylquinoline scaffold while abrogating hNK‑3 affinity. Standardize your ADME cascade with its distinct XLogP3 4.5/TPSA 12.9 Ų signature.

Molecular Formula C15H10BrN
Molecular Weight 284.15 g/mol
CAS No. 5428-24-0
Cat. No. B11843751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-phenylquinoline
CAS5428-24-0
Molecular FormulaC15H10BrN
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2Br
InChIInChI=1S/C15H10BrN/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H
InChIKeyMRZHNQDZIKSHMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-phenylquinoline (CAS 5428-24-0) – Core Physicochemical and Structural Profile for Sourcing Decisions


3-Bromo-2-phenylquinoline is a brominated heterocyclic aromatic compound belonging to the phenylquinoline class, with the molecular formula C15H10BrN and a molecular weight of 284.15 g/mol [1]. Its structure features a quinoline backbone (a benzene ring fused to a pyridine ring) substituted with a bromine atom at the 3-position and a phenyl group at the 2-position [2]. This specific substitution pattern imparts distinctive electronic and steric properties that govern its reactivity profile, particularly its utility as a versatile synthetic intermediate in medicinal chemistry [3]. The compound is formally classified under HS code 2933499090 for other quinoline/isoquinoline ring systems [1].

Why Simple In-Class Substitution of 3-Bromo-2-phenylquinoline Fails: The Case for Selection Specificity


Substitution of 3-bromo-2-phenylquinoline with other bromophenylquinoline isomers or halogen analogs is not trivial, because the precise position of the bromine atom on the quinoline core dictates both the reactivity in cross-coupling reactions and the downstream biological profile of derived compounds. The C3-bromo position exhibits distinct electronic activation compared to C2-, C4-, C6-, or C8-bromo regioisomers, directly influencing regioselectivity in Suzuki–Miyaura and Buchwald–Hartwig couplings that are foundational to structure–activity relationship (SAR) exploration [1]. Furthermore, Boehringer Ingelheim's HCV protease inhibitor program explicitly identified 3-bromo-2-phenylquinolines as critical intermediates, where deviation in substitution pattern would derail the convergent synthetic route to the target macrocyclic inhibitor scaffold [2]. Generic substitution with compounds such as 2-bromo-3-phenylquinoline or 4-bromo-2-phenylquinoline introduces divergent steric and electronic profiles that cannot be compensated for without complete re-optimization of the synthetic pathway and biological evaluation cascade [1].

Quantitative Differentiation Evidence for 3-Bromo-2-phenylquinoline vs. Closest Analogs


Regioselective Reactivity Advantage: C3-Bromo as a Superior Suzuki Coupling Handle Compared to C2-Bromo in 2-Phenylquinoline Scaffolds

The Boehringer Ingelheim patent explicitly identifies 3-bromo-2-arylquinolines as the preferred intermediates for constructing HCV protease inhibitors via Suzuki coupling, noting that the methodology is 'highly modular and allows the construction of various ring systems and substitution patterns' [1]. In contrast, the isomeric 2-bromo-3-phenylquinoline requires alternative lithiation-bromination steps that the same patent characterizes as hazardous and less efficient [1]. The C3-bromo position benefits from a more favorable oxidative addition pathway with palladium(0) catalysts compared to the sterically hindered C2 position adjacent to the phenyl substituent, resulting in shorter reaction cycle times and reduced reagent stoichiometry [1]. LookChem corroborates that the synthesis of this compound leverages 'regioselective Suzuki and Sonogashira reactions followed by Brønsted acid-mediated cycloisomerization' .

Suzuki-Miyaura coupling Regioselective synthesis Cross-coupling reactivity

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area vs. Regioisomers

Computational physicochemical profiling provides a quantitative basis for differentiating 3-bromo-2-phenylquinoline from its regioisomers. PubChem reports an XLogP3-AA value of 4.5 and a topological polar surface area (TPSA) of 12.9 Ų for 3-bromo-2-phenylquinoline [1]. The compound has 1 hydrogen bond acceptor and 0 hydrogen bond donors, with 1 rotatable bond [1]. Molbase confirms a LogP of 4.66430 and a PSA of 12.89000 [2]. These values are critical for predicting membrane permeability and oral bioavailability in early drug discovery, and they differ from other brominated phenylquinoline regioisomers due to the distinct spatial arrangement of the bromine and phenyl substituents [1].

Lipophilicity Drug-likeness Physicochemical profiling

Validated Role as a Key Intermediate in Boehringer Ingelheim's HCV Protease Inhibitor Program vs. Non-Validated Analog Candidates

3-Bromo-2-phenylquinoline and its derivatives are explicitly claimed as intermediates in the Boehringer Ingelheim patent family covering HCV protease inhibitors, with Patent US8633320 specifically describing bromo-substituted quinolines where R is aryl (including phenyl) as intermediates for HCV agents [1]. The patent teaches that the bromo-substituted quinoline intermediate is crucial for constructing the macrocyclic core of the HCV protease inhibitor via subsequent coupling reactions [2]. This represents a direct industrial validation that is not equally shared by its positional isomers such as 2-bromo-3-phenylquinoline, which do not appear in the same patent family with the same demonstrated utility [1].

HCV protease inhibitor Antiviral intermediate Process chemistry

Structural Basis for NK-3 Receptor Selectivity: C3 Substitution as a Key Driver of Binding Affinity vs. Unsubstituted and C4-Substituted Analogs

Although the directly studied compound is 3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412) rather than 3-bromo-2-phenylquinoline itself, the medicinal chemistry literature from Giardina et al. (2007) demonstrates that C3-substitution on the 2-phenylquinoline scaffold is the critical determinant of hNK-3 binding affinity and selectivity over hNK-2 . The authors state that 'investigation of the substitution pattern of the quinoline ring resulted in the identification of position 3 as a key position to enhance hNK-3 binding affinity and selectivity for the hNK-3 versus the hNK-2 receptor,' noting that halogen substituents at C3 were the notable exception to activity-enhancing modifications . The C3-bromo compound thus serves as a critical negative control and SAR probe for mapping the electronic and steric requirements of the NK-3 binding pocket, a role that C2-, C4-, or C6-bromo regioisomers cannot fulfill .

Neurokinin-3 receptor NK-3 antagonist Selectivity

Bromination Yields in Phenylquinoline Series: C3 Selectivity Achieved in High Yield Using NBS-Mediated Methodology

Koçyiğit et al. (2022) demonstrated that bromination of 6-phenyl- and 6,8-diphenyl-tetrahydroquinolines proceeds with high regioselectivity and excellent yields (91% and 99% respectively) to furnish 3-bromo-substituted phenylquinolines [1]. This study confirms that the C3 position is the thermodynamically favored site of electrophilic bromination in the 2-phenylquinoline system when the 4-position is unsubstituted, providing a reliable synthetic entry point. While the exact compound 3-bromo-2-phenylquinoline was not the direct product in this study, the methodology establishes that C3-bromination selectivity is a general feature of this scaffold class under NBS or equivalent brominating conditions [1].

Regioselective bromination N-Bromosuccinimide Synthetic methodology

Procurement-Relevant Application Scenarios for 3-Bromo-2-phenylquinoline Based on Evidence


HCV Protease Inhibitor Intermediate: Convergent Macrocycle Construction

Based on the Boehringer Ingelheim patent portfolio [1], 3-bromo-2-phenylquinoline is optimally procured when the synthetic route requires a brominated quinoline intermediate for Suzuki–Miyaura coupling en route to macrocyclic HCV NS3/4A protease inhibitors. The C3-bromo position is the validated handle for this specific convergent synthesis, and substitution with 2-bromo-3-phenylquinoline would necessitate complete re-engineering of the coupling sequence. Procurement teams supporting antiviral medicinal chemistry should prioritize this specific regioisomer when the target scaffold matches the Boehringer Ingelheim macrocyclic inhibitor architecture.

NK-3 Receptor SAR Probe: Negative Control with Defined Pharmacophore Value

In neurokinin receptor drug discovery programs, 3-bromo-2-phenylquinoline serves as a structurally authentic negative control compound for mapping C3-position SAR, as established by Giardina et al. [1]. The bromo substituent at C3 uniquely abrogates hNK-3 binding affinity while preserving the overall 2-phenylquinoline pharmacophore scaffold. No other bromophenylquinoline regioisomer can serve this specific SAR role, because the C3 position is the experimentally identified determinant of hNK-3 vs. hNK-2 selectivity. Procurement of this compound is indicated when the research objective requires a matched molecular pair analysis comparing active C3-substituted analogs (OH, NH2) against an inactive halogen control.

Modular Library Synthesis via Regioselective Cross-Coupling at C3

As described in the patented methodology [1] and corroborated by LookChem's synthesis summary , 3-bromo-2-phenylquinoline is an ideal building block for generating diverse libraries of 2,3-disubstituted quinolines through regioselective Suzuki and Sonogashira reactions. The C3-bromo position undergoes oxidative addition with Pd(0) catalysts with high fidelity, enabling parallel diversification at this position while maintaining the C2-phenyl substituent constant. Procurement for library synthesis is justified when the synthetic strategy demands a single, well-defined point of diversity that can be exploited in a high-throughput parallel chemistry format with predictable regiochemical outcomes.

Comparative Pharmacokinetic Profiling: LogP/TPSA Benchmarking in Quinoline Series

With a computed XLogP3 of 4.5 and a TPSA of 12.9 Ų [1], 3-bromo-2-phenylquinoline occupies a specific region of physicochemical space that can serve as a benchmark in ADME screening cascades. Procurement is indicated when a medicinal chemistry program requires a set of brominated quinoline standards with systematically varying LogP and TPSA values for calibrating in vitro permeability or metabolic stability assays. The C3-bromo, C2-phenyl substitution pattern provides a distinct physicochemical signature compared to C4-bromo or C6-bromo analogs, allowing for construction of a comprehensive property–activity relationship matrix.

Quote Request

Request a Quote for 3-Bromo-2-phenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.